N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dimethylamino group, a thiolane ring, and a chromene core, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chromene core, followed by the introduction of the dimethylamino group and the thiolane ring. Common reagents used in these reactions include dimethylamine, thiolane derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent selection, temperature control, and reaction time are critical factors in achieving the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, while the thiolane ring and chromene core contribute to its overall reactivity. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses.
Comparison with Similar Compounds
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Shares the dimethylamino group but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar dimethylamino group but has different substituents and core structure.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a dimethylamino group, thiolane ring, and chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-16-4-9-20-21(27)13-23(31-22(20)12-16)24(28)26(19-10-11-32(29,30)15-19)14-17-5-7-18(8-6-17)25(2)3/h4-9,12-13,19H,10-11,14-15H2,1-3H3 |
InChI Key |
PXGKUEXGXUFAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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